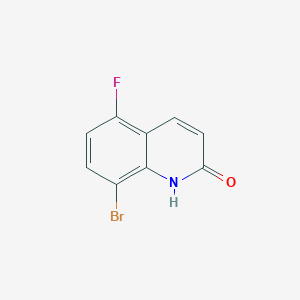

8-Bromo-5-fluoroquinolin-2(1H)-one

Description

Significance of Quinoline (B57606) Derivatives as Versatile Scaffolds in Modern Chemical Synthesis and Molecular Design

Quinoline, a heterocyclic aromatic organic compound, and its derivatives are of paramount importance in the fields of chemical synthesis and molecular design. wisdomlib.orgwikipedia.org These compounds serve as foundational structures for a wide array of molecules with significant biological and pharmaceutical activities. nih.gov The quinoline framework, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a versatile scaffold that can be readily modified to create a diverse range of compounds with tailored properties. nih.govresearchgate.net

The utility of quinoline derivatives extends across various applications, including the development of therapeutic agents, the synthesis of dyes, and the creation of specialized materials. wikipedia.orgnih.govrsc.org In medicinal chemistry, quinoline-based structures are found in numerous natural and synthetic drugs, exhibiting activities such as antimalarial, antibacterial, antifungal, and anticancer properties. nih.govrsc.org The ability to functionalize the quinoline ring at multiple positions allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. researchgate.net The continuous development of novel synthetic methodologies, including multicomponent reactions, has further expanded the accessibility and diversity of quinoline derivatives, solidifying their role as a privileged scaffold in modern chemical research. nih.govrsc.org

Distinctive Structural Features and Chemical Relevance of the Quinolin-2(1H)-one Core in Heterocyclic Chemistry

The quinolin-2(1H)-one core, also known as carbostyril, represents a significant class of heterocyclic compounds characterized by a quinoline skeleton bearing an oxo group at the C2 position. ebi.ac.uk This structural motif is present in a variety of natural products and synthetic molecules with important biological activities. The presence of the lactam functionality (a cyclic amide) within the quinolin-2(1H)-one core imparts distinct chemical properties. This includes the potential for tautomerism, where it can exist in equilibrium with its enol form, 2-hydroxyquinoline. ebi.ac.uk

The quinolin-2(1H)-one scaffold serves as a versatile building block in heterocyclic synthesis, allowing for the construction of more complex fused heterocyclic systems. researchgate.net The reactivity of the quinolin-2(1H)-one core can be modulated at various positions, including the nitrogen atom and the carbon atoms of both the pyridinone and benzene rings. This enables the introduction of a wide range of substituents, leading to the generation of extensive libraries of derivatives for biological screening. nih.govresearchgate.net The exploration of the chemical space around the quinolin-2(1H)-one nucleus continues to be an active area of research, driven by the quest for new therapeutic agents and functional materials. researchgate.net

Strategic Halogenation (Bromine at C8, Fluorine at C5) as a Modulator of Chemical Properties and Reactivity in Quinolin-2(1H)-one Systems

The introduction of halogen atoms, such as bromine and fluorine, at specific positions on the quinolin-2(1H)-one scaffold is a powerful strategy for modulating the physicochemical and biological properties of the resulting molecules. nih.gov Halogenation can significantly influence factors like lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

Current Research Landscape and Future Trajectories for 8-Bromo-5-fluoroquinolin-2(1H)-one and Analogous Halogenated Systems

The specific compound, this compound, is a halogenated quinolinone derivative that holds potential as a building block in the synthesis of more complex molecules. While detailed research findings specifically on this compound are not extensively available in the public domain, its structure suggests several avenues for future investigation. The presence of the bromine and fluorine atoms provides handles for various chemical transformations, such as cross-coupling reactions to introduce new functional groups at the C8 and C5 positions.

Future research will likely focus on the synthesis of a library of derivatives based on the this compound scaffold. These derivatives can then be screened for a wide range of biological activities, leveraging the unique properties imparted by the specific halogenation pattern. The exploration of its utility in materials science, for example as a component in organic light-emitting diodes (OLEDs) or other functional materials, could also be a promising research direction. The continued development of efficient synthetic routes to this and analogous halogenated quinolinone systems will be crucial for unlocking their full potential in various scientific disciplines.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1368385-84-5 | C9H5BrFNO | 242.04 |

| 8-Bromoquinolin-2(1H)-one | 67805-67-8 | C9H6BrNO | 224.05 |

| 6-Bromo-8-fluoroquinolin-2(1H)-one | 1215767-80-8 | C9H5BrFNO | 242.04 |

| 8-Bromo-6-fluoroquinolin-2(1H)-one | 1343369-88-9 | C9H5BrFNO | 242.04 |

| 5-Bromo-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one | Not Available | C10H9BrFNO | Not Available |

| (5-Bromo-8-fluoroquinolin-2-yl)hydrazine | 64221812 | C9H7BrFN3 | Not Available |

| 5-Bromo-8-chloro-4-fluoroisoquinolin-1(2H)-one | 2994299-58-8 | C9H4BrClFNO | Not Available |

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-5-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-6-2-3-7(11)5-1-4-8(13)12-9(5)6/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZHNYQJRWOJOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C(C=CC(=C21)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 8 Bromo 5 Fluoroquinolin 2 1h One

Strategic Approaches to Quinolin-2(1H)-one Core Construction

The synthesis of the quinolin-2(1H)-one core can be achieved through various strategic approaches, ranging from classical cyclization reactions to modern catalytic and environmentally benign methods.

Cyclization Reactions for Dihydroquinolinone Ring Formation

The formation of the dihydroquinolinone ring, a precursor to the quinolin-2(1H)-one, is often accomplished through intramolecular cyclization reactions. These reactions typically involve the formation of a new bond between a nitrogen atom and a carbon atom within an appropriately substituted acyclic precursor. The choice of starting materials and reaction conditions dictates the efficiency and outcome of the cyclization. For instance, the treatment of a 1,4-diketone with an acid can promote an enol-keto tautomerization, where the enol form's oxygen can cyclize to form a five-membered ring, a process that is known to be rapid. youtube.com

In the context of radical cyclizations, the formation of five-membered rings is generally favored over six-membered rings. libretexts.org This preference is influenced by the transition state geometry, with both chair-like and boat-like conformations being possible during the formation of a five-membered ring. libretexts.org The stereochemistry of the starting material can also significantly influence the cyclization outcome, sometimes favoring the formation of a six-membered ring to avoid creating strained trans-fused ring systems. libretexts.org

Palladium-Catalyzed Cyclization and Cross-Coupling Reactions in Quinolinone Synthesis

Palladium-catalyzed reactions have become indispensable tools in organic synthesis due to their mild reaction conditions and high functional group tolerance. nih.gov These methods are particularly valuable for constructing complex molecules like quinolin-2(1H)-ones. nih.gov

One common strategy involves a tandem Heck coupling and cyclization sequence. For example, methoxy-substituted pivaloylaminobenzenes can undergo a Heck coupling with methyl acrylate, catalyzed by Pd(OAc)₂, to form methyl methoxypivaloylaminocinnamates. These intermediates then cyclize in an acidic medium to yield quinolin-2(1H)-ones. nih.gov Another approach is the coupling-cyclization of 2-iodoaniline (B362364) with α,β-unsaturated carbonyl compounds, which affords 3-substituted quinolin-2(1H)-ones in good yields. nih.gov

Palladium catalysts also enable the synthesis of quinoline (B57606) derivatives through isocyanide insertion, C(sp²)–H functionalization, and [4 + 1] cyclization reactions. rsc.orgrsc.org This approach allows for the direct construction of quinoline derivatives from simple starting materials in a single step, demonstrating high chemoselectivity and synthetic efficiency. rsc.orgrsc.org Furthermore, palladium-catalyzed intramolecular amidation of N-substituted-3,3-diarylacrylamides provides a route to diversely substituted 4-arylquinolin-2(1H)-ones. nih.gov

| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Heck Coupling/Cyclization | Iodo derivatives of methoxylated pivaloylaminobenzenes, methyl acrylate | Pd(OAc)₂, Et₃N, acid | Methoxyquinolin-2(1H)-ones | nih.gov |

| Coupling-Cyclization | 2-Iodoaniline, α,β-unsaturated carbonyl compounds | Pd(OAc)₂, PPh₃, NaOAc | 3-Substituted quinolin-2(1H)-ones | nih.gov |

| Isocyanide Insertion/C-H Functionalization/Cyclization | Imine, Isocyanide | Palladium catalyst | Quinoline derivatives | rsc.orgrsc.org |

| Intramolecular Amidation | N-substituted-3,3-diarylacrylamides | PdCl₂, Cu(OAc)₂, O₂ | 4-Arylquinolin-2(1H)-ones | nih.gov |

Microwave-Assisted and Green Chemistry Synthetic Routes for Quinolinone Derivatives

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. researchgate.nettandfonline.com Microwave-assisted synthesis and green chemistry principles have been successfully applied to the synthesis of quinolinone and quinoline derivatives. researchgate.netthieme-connect.comresearchgate.net

Microwave irradiation can significantly reduce reaction times and improve yields in quinolinone synthesis. thieme-connect.comlew.ronih.gov For instance, the reaction of aniline (B41778) derivatives with acetylene (B1199291) dicarboxylic esters or β-keto esters under microwave irradiation provides a facile route to quinolinone derivatives under mild conditions. thieme-connect.com This technique has also been employed for the one-pot, three-component synthesis of complex fused quinoline systems, such as benzo[f]pyrrolo[1,2-a]quinoline derivatives, with the advantages of shorter reaction times and reduced solvent consumption. lew.ro

Green chemistry approaches focus on minimizing waste, using less hazardous chemicals, and reducing energy consumption. researchgate.netresearchgate.net The use of greener solvents like water and ethanol, along with recyclable catalysts, aligns with these principles. researchgate.net For example, the synthesis of pyrimido[4,5-b]quinolones has been achieved in water using a reusable Fe₃O₄ nanoparticle-based catalyst. nih.gov The development of one-pot synthetic methods using catalysts such as p-toluenesulfonic acid (p-TSA) and cerium nitrate (B79036) also represents a move towards more sustainable quinoline synthesis. researchgate.net

Photochemical Synthesis and Continuous Flow Methodologies for Halogenated Quinoline Systems

Photochemical methods and continuous flow technologies offer unique advantages for the synthesis of quinoline derivatives, including enhanced safety, scalability, and precise reaction control. acs.orgacs.orgresearchgate.net

Photochemical reactions, often initiated by light, can drive specific transformations that are difficult to achieve through thermal methods. nih.gov For example, the irradiation of 2-(azidomethyl)-3-aryl-prop-2-enenitriles can generate iminyl radicals, which then undergo intramolecular cyclization to form 3-cyano-substituted quinolines. acs.org This process can be efficiently carried out in a continuous flow system, allowing for safe handling of potentially hazardous intermediates and rapid optimization of reaction conditions. acs.org

Continuous flow synthesis offers improved light penetration and temperature control compared to batch reactors, leading to higher efficiency and productivity. acs.orgvapourtec.com A tandem photoisomerization-cyclization process in a continuous flow system has been developed for the synthesis of quinolines from (E)-2-aminostyryl ketones. thieme-connect.de This method can be telescoped with subsequent reactions, such as hydrogenation, to produce a variety of quinoline-based compounds. vapourtec.com

Regioselective Introduction of Halogen Substituents: Bromine at C8 and Fluorine at C5

The introduction of halogen atoms at specific positions on the quinoline ring is crucial for modifying the compound's properties and for providing handles for further functionalization.

Directed Bromination Strategies at the 8-Position

Achieving regioselective bromination at the C8 position of the quinoline nucleus is a synthetic challenge due to the electronic nature of the heterocyclic ring system. researchgate.net However, several strategies have been developed to direct the bromination to this specific position.

One effective approach involves the use of a directing group, such as a quinoline N-oxide. researchgate.netmdpi.com The N-oxide functionality can coordinate to a metal catalyst, such as rhodium, which then directs the C-H activation and subsequent bromination to the C8 position. researchgate.netmdpi.com For example, a Rh-catalyzed C8 bromination of quinoline N-oxides using N-bromosuccinimide (NBS) as the bromine source has been reported. mdpi.com

Fluorination Approaches at the 5-Position

The introduction of a fluorine atom at the 5-position of the quinolinone ring is a key step in the synthesis of 8-bromo-5-fluoroquinolin-2(1H)-one. Direct fluorination of quinoline derivatives can be challenging, but selective methods have been developed. One approach involves the use of electrophilic fluorinating agents, such as Selectfluor, which can achieve C-H fluorination under specific conditions. acs.org For instance, the fluorination of quinoline scaffolds has been demonstrated, although the regioselectivity can be influenced by the existing substituents on the ring. acs.org In some cases, a multi-step sequence may be employed, starting from a precursor that is more amenable to fluorination, followed by the construction of the quinolinone ring. Another strategy is the fluorodenitration of a corresponding nitro-substituted precursor, where a nitro group is displaced by a fluoride (B91410) ion. beilstein-journals.orgnih.gov

Sequential Halogenation Protocols and Orthogonality of Halogen Reactivity on the Quinolinone Scaffold

The synthesis of di-halogenated quinolinones like this compound requires a carefully orchestrated sequence of halogenation reactions. The order of introduction of the bromine and fluorine atoms is crucial and depends on the chosen synthetic route. For example, one could start with a bromo-substituted aniline derivative and then introduce the fluorine atom during a later stage of the synthesis, or vice-versa.

The concept of "orthogonality" in the reactivity of the two halogen atoms is of paramount importance for the subsequent derivatization of the this compound scaffold. The carbon-bromine bond is generally more reactive towards transition metal-catalyzed cross-coupling reactions than the carbon-fluorine bond. This difference in reactivity allows for selective functionalization at the 8-position (bromine) while leaving the 5-position (fluorine) intact. The reactivity of halogens generally follows the trend I > Br > Cl > F. youtube.com This differential reactivity enables chemists to perform a series of sequential and site-selective modifications, thereby accessing a wide range of structurally diverse compounds.

Chemical Derivatization and Functionalization of the this compound Scaffold

The presence of two distinct halogen atoms, along with a reactive lactam nitrogen, makes this compound a highly valuable building block for the synthesis of more complex molecules.

Cross-Coupling Reactions at Bromine and Fluorine Sites (e.g., Suzuki-Miyaura, Sonogashira)

The bromine atom at the 8-position is an excellent handle for various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling , which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a widely used transformation. nih.govlibretexts.org this compound can be coupled with a variety of aryl or heteroaryl boronic acids or their esters to introduce new substituents at the 8-position. youtube.commdpi.comnih.govuzh.chresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst and a base. libretexts.org The choice of ligand for the palladium catalyst can be crucial for achieving high yields and functional group tolerance. nih.gov

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, also catalyzed by palladium, often with a copper co-catalyst. wikipedia.orglibretexts.org This reaction can be used to introduce alkynyl groups at the 8-position of the quinolinone core. soton.ac.uk These alkynyl-substituted quinolinones can then serve as precursors for further transformations. The reaction conditions are generally mild, tolerating a wide range of functional groups. wikipedia.org

While the C-Br bond is the primary site for these cross-coupling reactions, under more forcing conditions or with specific catalyst systems, the C-F bond can also participate in such transformations, although this is less common.

Table 1: Examples of Cross-Coupling Reactions on Halogenated Quinolines

| Reaction Type | Halogenated Substrate | Coupling Partner | Catalyst System | Product | Reference |

| Suzuki-Miyaura | Bromoquinoline | Pyridine (B92270) boronic acid | Palladium catalyst | Aryl-substituted quinoline | youtube.com |

| Sonogashira | Bromoindole | Phenylacetylene | Palladium/Copper catalyst | Alkynyl-substituted indole | researchgate.net |

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh3)4 | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |

Nucleophilic Aromatic Substitution on Fluorine-Containing Quinolinones

The fluorine atom at the 5-position, activated by the electron-withdrawing nature of the quinolinone ring system, is susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.commdpi.com In this reaction, a nucleophile displaces the fluoride ion. nih.gov This allows for the introduction of a variety of substituents, including alkoxy, amino, and thioether groups. The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com This method provides a complementary approach to the cross-coupling reactions for functionalizing the quinolinone scaffold. beilstein-journals.orgnih.gov

Modifications at the Quinolinone Lactam Nitrogen (N1)

The nitrogen atom of the lactam functionality (N1) in this compound can be readily functionalized. Alkylation, for example, can be achieved by treating the quinolinone with an alkyl halide in the presence of a base. mdpi.comresearchgate.net This allows for the introduction of various alkyl or substituted alkyl groups, which can influence the molecule's solubility, lipophilicity, and biological activity. Other modifications, such as acylation, can also be performed at this position.

Functional Group Interconversions and Side Chain Elaboration on Substituted Quinolines

The substituents introduced onto the this compound scaffold through the reactions described above can be further modified through a variety of functional group interconversions. solubilityofthings.comub.edufiveable.meimperial.ac.uk For example, an introduced ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide. An aldehyde can be reduced to an alcohol or oxidized to a carboxylic acid. These transformations allow for the fine-tuning of the molecule's properties and the exploration of structure-activity relationships. The synthesis of complex molecules often relies on these iterative modifications of functional groups. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural determination of organic molecules. Through the analysis of one-dimensional and two-dimensional NMR spectra, detailed insights into the connectivity of atoms and their spatial relationships within the 8-Bromo-5-fluoroquinolin-2(1H)-one molecule can be obtained.

Detailed analysis of the one-dimensional NMR spectra provides foundational information about the chemical environment of the magnetically active nuclei within this compound.

¹H NMR: The proton NMR spectrum is expected to display distinct signals for each of the aromatic and vinyl protons, as well as a broad signal for the N-H proton of the lactam ring. The chemical shifts (δ) of the protons on the quinolinone core are influenced by the electron-withdrawing effects of the bromine and fluorine atoms, and the carbonyl group. The coupling patterns (multiplicity and coupling constants, J) between adjacent protons would reveal their connectivity. For instance, the protons on the pyridinone ring would likely appear as doublets, while the protons on the benzene (B151609) ring would exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon (C2) is expected to resonate at a significantly downfield chemical shift. The carbons directly attached to the electronegative bromine (C8) and fluorine (C5) atoms will also show characteristic shifts. The magnitude of the carbon-fluorine coupling constants (JC-F) can be instrumental in assigning the fluorinated carbon and its neighbors.

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for confirming the presence and chemical environment of the fluorine atom. A single resonance would be expected for the fluorine at the C5 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its coupling to neighboring protons and carbons can be observed in high-resolution spectra, further aiding in the structural confirmation.

Hypothetical ¹H and ¹³C NMR Data for this compound (Note: As specific experimental data is not publicly available, this table represents predicted values based on known chemical shift trends for similar structures. Actual experimental values may vary.)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (N-H) | ~11-12 (broad singlet) | - |

| 2 (C=O) | - | ~160-165 |

| 3 | ~6.5-6.7 (doublet) | ~120-125 |

| 4 | ~7.8-8.0 (doublet) | ~135-140 |

| 4a | - | ~125-130 |

| 5 | - | ~155-160 (doublet, ¹JC-F) |

| 6 | ~7.2-7.4 (doublet of doublets) | ~115-120 (doublet, ²JC-F) |

| 7 | ~7.5-7.7 (doublet of doublets) | ~128-132 (doublet, ⁴JC-F) |

| 8 | - | ~110-115 |

| 8a | - | ~138-142 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the one-dimensional spectra and for establishing the complete bonding framework and spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between adjacent protons, such as H3 and H4 on the pyridinone ring, and between H6 and H7 on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most informative experiments for structural elucidation as it shows correlations between protons and carbons that are two or three bonds away. For instance, the N-H proton could show a correlation to the C2 carbonyl carbon and to C8a. The proton at C4 would be expected to show correlations to C2, C4a, and C5. These long-range correlations are instrumental in piecing together the quinolinone ring system and confirming the positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. For example, a NOESY correlation between the proton at C4 and the proton at C5 (if present in a related structure) or between the N-H proton and the proton at C8 would provide evidence for their through-space relationship, which can be important for conformational analysis.

The synthesis of substituted quinolinones can potentially lead to different regioisomers. NMR spectroscopy is a definitive method to confirm the regioselectivity of the synthesis of this compound. The specific pattern of coupling constants and the long-range correlations observed in the HMBC spectrum provide irrefutable evidence for the placement of the bromine at C8 and the fluorine at C5. For example, the absence of a proton signal for the C8 position and the characteristic chemical shift and C-F coupling for the C5 position would confirm the desired isomeric structure. Furthermore, the absence of signals corresponding to other potential isomers in the high-resolution NMR spectra would confirm the isomeric purity of the synthesized compound.

Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing insights into the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula of this compound, which is C₉H₅BrFNO. The experimentally measured mass is compared to the theoretically calculated mass for the proposed formula. The characteristic isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would be clearly visible in the mass spectrum, providing further confirmation of the presence of a bromine atom in the molecule.

Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [C₉H₅⁷⁹BrFNO + H]⁺ | 241.9668 |

| [C₉H₅⁸¹BrFNO + H]⁺ | 243.9647 |

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated species, [M+H]⁺, in positive ion mode. The ESI-MS spectrum would confirm the molecular weight of the compound. By inducing fragmentation (e.g., through collision-induced dissociation in a tandem mass spectrometer), characteristic fragment ions can be generated. The analysis of these fragmentation pathways can provide additional structural information. For example, the loss of CO, Br, or other small neutral molecules from the parent ion would be expected, and the masses of the resulting fragment ions would be consistent with the proposed structure of this compound.

Vibrational Spectroscopy (Infrared, IR) for Characteristic Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display a series of absorption bands corresponding to the vibrational frequencies of its specific bonds.

Analysis of related quinolinone structures provides a basis for assigning the expected spectral features. researchgate.netnih.gov The lactam moiety is characterized by a prominent N-H stretching vibration, typically appearing as a broad band in the 3200-3400 cm⁻¹ region, and a strong C=O stretching band around 1650-1680 cm⁻¹. The aromatic nature of the quinoline (B57606) ring system gives rise to C-H stretching vibrations above 3000 cm⁻¹ and multiple C=C stretching bands between 1450 and 1600 cm⁻¹. mdpi.com The presence of the halogen substituents is confirmed by the C-F and C-Br stretching vibrations, which are expected in the fingerprint region of the spectrum, typically around 1000-1200 cm⁻¹ for C-F and 500-600 cm⁻¹ for C-Br.

Table 1: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3200-3400 (broad) |

| C-H (Aromatic) | Stretching | >3000 |

| C=O (Lactam) | Stretching | 1650-1680 (strong) |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-F | Stretching | 1000-1200 |

| C-Br | Stretching | 500-600 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly documented, analysis of similar halo-substituted quinoline and quinolinone structures allows for a detailed prediction of its solid-state architecture. nih.govnih.gov

The molecule is expected to have a largely planar quinolinone core. In the crystal lattice, molecules would likely form dimers or extended chains through intermolecular hydrogen bonds between the N-H and C=O groups of the lactam functionality. The bromine and fluorine atoms would further influence the crystal packing via halogen bonding and other non-covalent interactions. The study of related compounds, such as 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, which was analyzed by single-crystal X-ray crystallography, provides insights into how bromo-substituted heterocyclic compounds arrange in the solid state. researchgate.net

Table 2: Illustrative Crystallographic Data for a Substituted Quinolinone

| Parameter | Example Value |

| Chemical Formula | C₉H₅BrFNO |

| Formula Weight | 242.05 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.8 |

| b (Å) | ~10.5 |

| c (Å) | ~12.3 |

| β (°) | ~104.5 |

| Volume (ų) | ~970 |

| Z | 4 |

Chromatographic Methodologies for Purity Assessment, Reaction Monitoring, and Isolation of this compound

Chromatographic techniques are indispensable for the analysis and purification of this compound. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are primary methods for assessing purity and monitoring reaction progress, while column chromatography is used for isolation. nih.gov

For purity analysis, a reversed-phase HPLC method is typically employed. This would likely involve a C18 stationary phase with a mobile phase gradient of acetonitrile (B52724) and water, possibly containing an additive like trifluoroacetic acid to ensure sharp peaks. nih.gov Detection would be performed using a UV detector at a wavelength of maximum absorbance for the quinolinone chromophore.

TLC serves as a rapid, qualitative tool for monitoring the conversion of starting materials to the final product during synthesis. Separation is typically achieved on silica (B1680970) gel plates with a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate.

For preparative-scale purification, column chromatography with silica gel is the standard method. The crude product is loaded onto the column and eluted with a solvent gradient of increasing polarity to separate the desired compound from unreacted starting materials and byproducts. The development of such chromatographic methods is a critical step, as demonstrated in studies on the resolution of other halogenated compounds. researchgate.net

Table 3: Typical Chromatographic Conditions for Analysis and Purification

| Technique | Stationary Phase | Mobile Phase Example | Detection | Application |

| HPLC | C18 Silica | Acetonitrile/Water with 0.1% TFA (gradient) | UV (e.g., 254 nm) | Purity Assessment, Quantification |

| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane (e.g., 1:2 v/v) | UV (254 nm) | Reaction Monitoring |

| Column Chromatography | Silica Gel | Ethyl Acetate/Hexane (gradient) | UV (for TLC analysis of fractions) | Isolation and Purification |

Computational and Theoretical Chemistry Studies of 8 Bromo 5 Fluoroquinolin 2 1h One

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Stability Prediction

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. These methods model the electronic structure of a compound from first principles, providing a foundational understanding of its behavior.

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule. By calculating the electron density, DFT can determine the most stable geometry (the ground state) of 8-bromo-5-fluoroquinolin-2(1H)-one. This involves optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

For the this compound scaffold, DFT calculations would reveal a nearly planar bicyclic system. The presence of the bromine atom at position 8 and the fluorine atom at position 5 would induce minor distortions in the planarity of the ring system due to their steric bulk and electronic effects. The carbonyl group at position 2 and the adjacent NH group are key features of the quinolinone core. nih.gov DFT can precisely calculate the bond lengths, which are crucial for understanding the molecule's stability and vibrational properties. Studies on similar substituted quinolines have successfully used DFT methods like B3LYP with a basis set such as 6-311++G(d,p) to achieve results that are in good agreement with experimental X-ray data. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) (Note: These are hypothetical values based on typical DFT results for similar structures.)

| Parameter | Predicted Value | Description |

| C2=O Bond Length | ~1.23 Å | Typical double bond character of a ketone. |

| N1-H Bond Length | ~1.01 Å | Standard single bond length. |

| C5-F Bond Length | ~1.36 Å | Reflects the high electronegativity of fluorine. |

| C8-Br Bond Length | ~1.90 Å | Standard carbon-bromine aromatic bond length. |

| C4-C5-C6 Angle | ~119.5° | Angle within the benzene (B151609) ring, slightly distorted. |

| C7-C8-N1 Angle | ~121.0° | Angle within the pyridine (B92270) ring, influenced by bromine. |

| Dihedral Angle | Near 0° | Indicates a high degree of planarity for the bicyclic system. |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. organica1.org A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be distributed over the electron-rich benzene ring and the nitrogen atom, while the LUMO would likely be centered on the electron-deficient pyridinone ring, particularly around the carbonyl group. The electronegative fluorine and bromine atoms would lower the energy of both the HOMO and LUMO. FMO analysis helps predict how the molecule will interact with other reagents; for instance, it can identify sites susceptible to electrophilic or nucleophilic attack. nih.gov DFT calculations on related quinolines have determined HOMO-LUMO gaps to be indicative of the molecule's stability. tandfonline.com

Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative) (Note: These are hypothetical values based on typical DFT results for similar structures.)

| Parameter | Predicted Energy (eV) | Implication |

| HOMO Energy | ~ -6.5 eV | Energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | ~ -1.8 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | ~ 4.7 eV | Indicates high kinetic stability and low reactivity. |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule. youtube.com It maps the electrostatic potential onto the electron density surface, using a color scale where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.netresearchgate.net

In this compound, the MEP map would show a significant negative potential (red) around the carbonyl oxygen atom, making it a primary site for hydrogen bonding and interactions with electrophiles. nih.gov The area around the N-H group would exhibit a positive potential (blue), identifying it as a hydrogen bond donor site. The fluorine and bromine atoms, despite their high electronegativity, would show a complex potential distribution due to the interplay of inductive and resonance effects common in halogenated aromatic systems. Such maps are invaluable for predicting non-covalent interactions, which are crucial for ligand-receptor binding. nih.gov

Molecular Modeling and Docking Studies for Elucidating Intermolecular Interaction Principles

Molecular modeling and docking are computational techniques that predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. These methods are central to rational drug design. nih.govnih.gov

Molecular docking simulations place the 3D structure of this compound into the active site of a biologically relevant protein. The program then calculates the most favorable binding poses and estimates the binding affinity. The quinolinone scaffold is a well-known pharmacophore present in many biologically active compounds. nih.govnih.govresearchgate.net

Analysis of the docked poses reveals key intermolecular interactions:

Hydrogen Bonding: The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are often critical for anchoring the ligand in the binding pocket. acs.org

Halogen Bonding: The bromine atom at position 8 can participate in halogen bonding, a directional interaction with nucleophilic atoms like oxygen or nitrogen in the protein's active site.

π-π Stacking: The planar aromatic ring system can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The benzene portion of the quinolinone core can form favorable hydrophobic interactions with nonpolar residues in the binding site.

By identifying these "interaction hotspots," medicinal chemists can rationally design derivatives with improved potency and selectivity. wisdomlib.org For example, studies on quinoline-based inhibitors have shown that specific substitutions can enhance binding affinity by targeting key amino acids in a receptor's active site. tubitak.gov.tr

While the quinolinone core is largely rigid, some conformational flexibility exists, particularly if there are flexible substituents. Conformational analysis explores the different spatial arrangements a molecule can adopt and their corresponding energy levels. For the parent scaffold of this compound, the primary conformational question is the degree of planarity and the orientation of the N-H proton.

Molecular Dynamics (MD) simulations can provide a more dynamic picture. MD simulates the movement of atoms and molecules over time, offering insights into the conformational stability of the ligand and the ligand-protein complex. acs.org An MD simulation would show how this compound behaves within a binding site, revealing the stability of its interactions and whether it can adopt multiple binding modes. acs.org For a relatively rigid scaffold like this, MD is particularly useful for assessing the stability of the key hydrogen and halogen bonds that define its binding orientation. acs.org

In Silico Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry offers powerful tools for the prediction and interpretation of spectroscopic data, which are crucial for the characterization of novel compounds. For derivatives of quinolin-2(1H)-one, Density Functional Theory (DFT) is a widely used method to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical calculations provide valuable insights into the electronic structure and vibrational modes of the molecule, aiding in the analysis of experimental data.

NMR Spectroscopy:

Theoretical calculations of NMR chemical shifts are instrumental in assigning the complex spectra of substituted quinolinones. By optimizing the molecular geometry of a compound at a specific level of theory, such as B3LYP with a 6-311+G(2d,p) basis set, it is possible to calculate the magnetic shielding tensors for each nucleus. researchgate.net These values are then converted into chemical shifts, which can be compared with experimental data. For quinoline (B57606) derivatives, a good correlation between calculated and experimental ¹H and ¹³C NMR spectra is often observed, which helps in the unambiguous assignment of signals, especially for aromatic protons and carbons. uncw.edu

Interactive Table: Predicted ¹³C NMR Chemical Shifts for a Representative Quinolinone Derivative

| Atom | Predicted Chemical Shift (ppm) |

| C2 | 162.5 |

| C3 | 121.8 |

| C4 | 140.3 |

| C4a | 115.9 |

| C5 | 129.7 |

| C6 | 123.4 |

| C7 | 131.2 |

| C8 | 115.1 |

| C8a | 138.6 |

Note: This table represents hypothetical data for a generic quinolinone derivative to illustrate the type of information obtained from computational studies.

IR Spectroscopy:

The vibrational frequencies of quinolinone derivatives can be computed using DFT methods. These calculations provide a theoretical IR spectrum that can be compared with experimental Fourier-transform infrared (FT-IR) spectra. The calculated frequencies and their corresponding vibrational modes (e.g., C=O stretch, N-H bend, C-H stretch) are essential for the accurate assignment of the absorption bands in the experimental spectrum. researchgate.net For instance, the characteristic carbonyl stretching frequency in quinolin-2(1H)-one is a key feature that is well-reproduced by theoretical calculations.

UV-Visible Spectroscopy:

Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of organic molecules. researchgate.net By calculating the vertical excitation energies and oscillator strengths, it is possible to simulate the UV-Vis spectrum. These calculations help in understanding the nature of electronic transitions, such as π-π* and n-π* transitions, which are characteristic of the quinolinone scaffold. researchgate.net The predicted absorption maxima (λmax) can be correlated with the experimental spectrum to confirm the structure and electronic properties of the molecule.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Simulations

Computational simulations are invaluable for elucidating the mechanisms of chemical reactions, providing insights into the energetics and structures of reactants, intermediates, transition states, and products. For the synthesis of quinolin-2(1H)-one and its derivatives, computational studies can help in understanding the reaction pathways and identifying the rate-determining steps.

Reaction Pathways:

The synthesis of quinolones can proceed through various routes, and computational studies can help to map out the potential energy surface for these reactions. mdpi.com For example, in the synthesis of quinolines via the Friedländer annulation, DFT calculations can be used to investigate the energetics of the key steps, such as the initial condensation, cyclization, and dehydration. researchgate.net These studies can reveal the most favorable reaction pathway and explain the observed regioselectivity and stereoselectivity.

Transition State Analysis:

A critical aspect of mechanistic studies is the identification and characterization of transition states. Transition state theory allows for the calculation of reaction rates from the properties of the reactants and the transition state. researchgate.net Computational methods can be used to locate the transition state structures and calculate their energies and vibrational frequencies. The presence of a single imaginary frequency in the calculated vibrational spectrum confirms that the structure is a true transition state. researchgate.net The energy barrier, which is the difference in energy between the reactants and the transition state, is a key parameter that determines the reaction rate.

Interactive Table: Calculated Activation Energies for a Hypothetical Quinolinone Synthesis Step

| Reaction Step | Reactant Complex | Transition State | Product Complex | Activation Energy (kcal/mol) |

| Cyclization | Int-1 | TS-1 | Int-2 | 15.2 |

| Dehydration | Int-2 | TS-2 | Product | 10.8 |

Note: This table presents hypothetical data to illustrate the kind of information derived from transition state analysis.

By analyzing the geometry of the transition state, chemists can gain a deeper understanding of the factors that control the reactivity and selectivity of the reaction. For instance, in the synthesis of quinoline derivatives, computational studies have been used to explain the role of catalysts and the effect of substituents on the reaction outcome. rsc.org

Structure Activity Relationship Sar Studies in 8 Bromo 5 Fluoroquinolin 2 1h One Derivatives Focus on Chemical Principles and Molecular Design

Influence of Halogen Substituents (Bromine at C8, Fluorine at C5) on Molecular Interactions and Chemical Properties

The bromine and fluorine atoms on the 8-Bromo-5-fluoroquinolin-2(1H)-one core are not merely passive additions; they actively dictate the molecule's electronic landscape, shape, and potential for non-covalent interactions. These factors are critical in determining how the molecule recognizes and binds to biological targets or assembles in a solid state.

Electronic Effects on the Aromatic System and Reactivity Profiles

The presence of bromine at the C8 position and fluorine at the C5 position significantly alters the electron distribution within the quinolinone aromatic system. Both fluorine and bromine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic rings, influencing the molecule's reactivity.

Fluorine (C5): As the most electronegative element, fluorine's inductive effect is potent. Its placement can enhance the acidity of nearby protons and modify the susceptibility of the aromatic ring to certain chemical reactions. nih.gov While highly electronegative, fluorine is a poor π-donor (mesomeric effect), meaning its primary influence is the strong withdrawal of electron density through the sigma bonds. researchgate.net

Bromine (C8): Bromine is also electronegative and participates in withdrawing electron density. However, compared to fluorine, it is larger and more polarizable. This polarizability can lead to stronger dispersion forces and allows bromine to participate in halogen bonding, a specific type of non-covalent interaction where the bromine atom acts as an electrophilic region (a "σ-hole"). researchgate.netnih.gov

The combined electron-withdrawing nature of these halogens can impact the reactivity of the quinolinone core, for instance, by making the N-H proton more acidic and influencing the sites of potential electrophilic or nucleophilic attack. Substitutions with electron-donating groups are known to increase the rate of formation for some fluorinated aromatic compounds, highlighting the powerful influence of these electronic effects. nih.gov

Steric Contributions to Molecular Architecture and Conformational Preferences

The size of an atom, defined by its van der Waals radius, introduces steric hindrance that can affect molecular shape and conformation.

Bromine: Bromine is considerably larger (van der Waals radius of 1.85 Å), introducing a significant steric presence at the C8 position. This bulk can influence the preferred rotational angles (dihedral angles) of adjacent substituent groups and can be a critical factor in how the molecule orients itself when interacting with other molecules. In some cases, the steric repulsion from a large halogen like bromine can be a determining factor in the stability of certain conformations. nih.gov

| Element | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Property |

|---|---|---|---|

| Hydrogen (H) | 1.20 | 2.20 | Baseline for size/electronics |

| Fluorine (F) | 1.47 | 3.98 | Strong inductive effect, minimal steric bulk |

| Bromine (Br) | 1.85 | 2.96 | Significant steric bulk, polarizable, halogen bond donor |

Hydrogen Bonding Potential and Aromatic Stacking Interactions within Molecular Recognition

Non-covalent interactions are paramount for molecular recognition. The quinolin-2(1H)-one scaffold possesses inherent features for these interactions, which are further modulated by the halogen substituents.

Hydrogen Bonding: The core structure contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). The electronegative fluorine at C5 can also act as a weak hydrogen bond acceptor. nih.gov The electronic effects of the halogens, by increasing the acidity of the N-H proton, can strengthen its capacity as a hydrogen bond donor.

Aromatic Stacking: The planar aromatic rings of the quinolinone system are capable of engaging in π-π stacking interactions. nih.gov These interactions, driven by electrostatic and dispersion forces, are crucial for stabilizing intermolecular and intramolecular structures. The electron-deficient nature of the halogenated rings can favor interactions with electron-rich aromatic systems.

Halogen Bonding: A key contribution of the C8-bromine is its ability to form halogen bonds. The electron distribution around the bromine atom is anisotropic, creating a region of positive electrostatic potential (the σ-hole) opposite the C-Br bond. This positive region can interact favorably with electron-rich atoms like oxygen or nitrogen, or even π-systems, providing a highly directional and specific binding interaction that is distinct from hydrogen bonding. nih.govmdpi.com The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F. nih.gov

Impact of Substituent Modifications at Other Quinolin-2(1H)-one Core Positions (e.g., C3, C4, C7) on Chemical Properties and Binding Motifs

While the C5 and C8 halogens establish a foundational set of properties, further modifications at other positions of the quinolinone ring are used to fine-tune the molecule's characteristics for specific applications.

Optimization of Ligand Efficiency and Potency in Chemical Systems

In drug discovery, potency (the concentration of a compound required to produce a certain effect) is a key metric. Ligand efficiency (LE) is a related concept that normalizes potency for the size of the molecule (typically by dividing by the number of non-hydrogen atoms), providing a measure of the binding efficiency per atom. wikipedia.org

The goal of SAR studies is often to optimize both potency and ligand efficiency. nih.govnih.gov This is achieved by adding substituents that contribute favorably to binding without adding unnecessary bulk.

C3 and C4 Positions: These positions are adjacent to the lactam ring (the ring containing the N-H and C=O groups). Substituents here can directly influence hydrogen bonding interactions and can be tailored to occupy specific sub-pockets in a binding site.

C7 Position: This position on the carbocyclic ring is often modified to introduce groups that can form additional interactions, such as hydrogen bonds or salt bridges, with a target. For example, adding a polar headgroup at the 7-position has been used to improve both potency and pharmacokinetic properties in quinolinone-based compounds. researchgate.net

The systematic modification of these positions, guided by an understanding of the underlying chemical principles, allows for the rational design of this compound derivatives with tailored properties for diverse chemical and biological systems. researchgate.net

| Position | Type of Substituent | Potential Impact on Chemical Properties |

|---|---|---|

| C3 / C4 | Small alkyl, aryl, or functional groups | Can influence local electronics, steric fit, and hydrogen bonding. |

| C7 | Polar groups, linkers | Can improve solubility, add new binding interactions, and modulate pharmacokinetic properties. researchgate.net |

| C5 / C8 | Halogens (F, Br) | Alters electronic profile, provides steric bulk (Br), enables halogen bonding (Br), and acts as a weak H-bond acceptor (F). nih.govnih.gov |

Correlation of Structural Features with Specific Molecular Recognition Profiles and Scaffold Adaptability

The quinolin-2(1H)-one framework, particularly when substituted, serves as a versatile scaffold in medicinal chemistry. Its structural features allow for specific molecular interactions and can be adapted to fit various biological targets. The adaptability of this scaffold is evident in its derivatives' ability to engage in specific binding events, such as metal ion chelation, and its utility in broader chemical space exploration through pharmacophore mapping and scaffold hopping strategies.

Characterization of Bidentate Binding Motifs and Chelation (e.g., metal ion coordination)

The this compound molecule possesses intrinsic structural features that enable it to act as a bidentate ligand, a molecule that can form two bonds to a central metal ion, thereby forming a chelate ring. This capability is rooted in the tautomeric nature of the quinolin-2(1H)-one core. The keto-enol tautomerism allows the molecule to exist in equilibrium between the -one (lactam) form and the 2-hydroxyquinoline (lactim) form.

The 2-hydroxyquinoline tautomer is structurally analogous to 8-hydroxyquinoline (B1678124), a well-documented and potent metal chelator. The chelating ability of 8-hydroxyquinoline arises from the spatial arrangement of the hydroxyl group at position 8 and the nitrogen atom in the quinoline (B57606) ring, which together form a stable five-membered ring upon coordination with a metal ion. Similarly, the 2-hydroxy tautomer of an this compound derivative can form a stable chelate complex through the coordination of a metal ion by the nitrogen atom of the quinoline ring and the oxygen atom of the adjacent hydroxyl group.

The formation of these metal complexes can significantly alter the physicochemical and biological properties of the parent molecule. For instance, studies on quinone-quinoline chelators have shown that complex formation with transition metals like iron (Fe³⁺) and copper (Cu²⁺) can lead to increased redox activity and generation of reactive oxygen species (ROS). This highlights that the bidentate binding motif is not merely a structural feature but a functional one that can be pivotal to the molecule's mechanism of action. The stability and selectivity of this chelation can be modulated by the electronic effects of substituents on the quinoline ring. In the case of this compound, the electron-withdrawing properties of the bromine and fluorine atoms can influence the acidity of the hydroxyl group in the tautomeric form and the electron density on the nitrogen atom, thereby affecting the binding affinity and selectivity for different metal ions.

Table 1: Potential Metal Ion Coordination with Quinolinone Derivatives This table is illustrative, based on the known chelating properties of analogous compounds.

| Metal Ion | Potential Coordination Geometry | Potential Impact of Chelation |

|---|---|---|

| Cu(II) | Square Planar or Distorted Octahedral | Enhanced redox cycling, potential for catalytic activity |

| Fe(III) | Octahedral | Increased generation of reactive oxygen species (ROS) |

Scaffold Exploration and Pharmacophore Mapping for Chemical Space Diversification

The quinolin-2(1H)-one scaffold is a privileged structure in drug discovery, and its derivatives are actively explored to diversify the chemical space and identify novel therapeutic agents. Two key computational strategies employed for this purpose are scaffold exploration (including scaffold hopping) and pharmacophore mapping.

Scaffold Exploration: This strategy involves modifying or replacing a core molecular structure (the scaffold) to discover new compounds with improved properties. For quinoline-based compounds, scaffold hopping has been successfully used to generate novel molecules with distinct biological activities. For example, researchers have replaced existing pharmacophoric scaffolds, such as imidazo[1,2-a]pyridine-3-carboxamide, with a 2-(quinolin-4-yloxy)acetamide system to develop new classes of antimycobacterial agents. This demonstrates the utility of the quinoline scaffold as a bioisosteric replacement for other heterocyclic systems to access new intellectual property and potentially improved pharmacological profiles. The 8-bromo and 5-fluoro substitutions on the target compound provide specific vectors for chemical modification, allowing for the exploration of structure-activity relationships (SAR) by introducing different functional groups at these positions.

Pharmacophore Mapping: A pharmacophore is an abstract description of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target. Pharmacophore mapping is the process of identifying this common spatial arrangement of features from a set of active molecules.

The 2-quinolinone core has been the basis for developing specific pharmacophore models. For instance, a pharmacophore model for androgen receptor modulators was developed based on a series of 2-quinolinone compounds. Such models serve as powerful tools for virtual screening of large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. For this compound derivatives, a pharmacophore model would typically include features such as:

An aromatic ring system (the quinoline core).

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrogen bond donor (the N-H group).

Hydrophobic/halogen features (the bromo and fluoro substituents).

Table 2: Example Pharmacophore Features for a Quinolinone Scaffold

| Pharmacophoric Feature | Potential Interacting Group on a Biological Target | Role of Substituents (8-Br, 5-F) |

|---|---|---|

| Aromatic Ring (R) | π-π stacking with aromatic amino acid residues (e.g., Phe, Tyr) | Modulate electronic properties of the ring system |

| Hydrogen Bond Acceptor (A) | Hydrogen bond donors on the protein backbone or side chains (e.g., -NH, -OH) | Influence the strength of the acceptor feature |

| Hydrogen Bond Donor (D) | Hydrogen bond acceptors on the protein backbone or side chains (e.g., C=O, -COO⁻) | Can be modified or replaced during scaffold exploration |

By developing a validated 3D-QSAR pharmacophore model, researchers can guide the synthesis of new derivatives of this compound with a higher probability of desired biological activity, effectively diversifying the chemical space around this versatile scaffold.

Advanced Chemical Applications of Quinolin 2 1h One Scaffolds

Design and Synthesis of Chemical Probes for Targeted Protein Interactions (Non-Clinical)

The development of selective chemical probes is crucial for dissecting complex biological processes at the molecular level. The quinolin-2(1H)-one scaffold has emerged as a valuable starting point for the design of such tools, particularly for targeting protein-protein interactions.

Development of Selective Chemical Tools for Specific Protein Family Studies (e.g., Bromodomains, Metalloisopeptidases)

The quinolin-2(1H)-one structure is a key component in the development of chemical probes for various protein families, including bromodomains. Bromodomains are epigenetic reader domains that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a critical role in transcriptional regulation. Dysregulation of bromodomain-containing proteins is implicated in numerous diseases, making them attractive targets for therapeutic intervention and chemical biology research.

Research into the discovery of potent and selective inhibitors for Family VIII bromodomains has highlighted the importance of the quinolinone scaffold. nih.gov While specific studies on 8-Bromo-5-fluoroquinolin-2(1H)-one are not extensively documented in publicly available literature, the optimization of related fragment hits has led to the development of potent chemical probes. nih.gov For instance, the medicinal chemistry efforts that resulted in the discovery of PFI-3, a potent and cell-active inhibitor of certain Family VIII bromodomains, showcased the adaptability of related heterocyclic scaffolds. nih.gov The substitution pattern on the quinolinone ring is critical for achieving selectivity among different bromodomain families. The bromine and fluorine atoms in this compound could serve as key interaction points or modulators of the compound's electronic and steric properties, potentially enabling selective targeting of specific bromodomains or other protein families like metalloisopeptidases.

Scaffold Optimization for Enhanced Molecular Recognition and Potency in in vitro Chemical Systems

The optimization process often involves the synthesis of a library of analogs with varied substituents to establish structure-activity relationships (SAR). For example, in the development of bromodomain inhibitors, fused bicyclic compounds based on a related scaffold demonstrated different selectivity profiles within the Family VIII bromodomains. nih.gov This highlights the tunability of the quinolinone core. The this compound scaffold could be systematically modified at other positions to fine-tune its binding properties for a desired target.

| Property | Description |

| Scaffold | Quinolin-2(1H)-one |

| Key Substituents | 8-Bromo, 5-Fluoro |

| Potential Interactions | Halogen bonding (Bromine), Hydrogen bonding, π-stacking |

| Optimization Strategy | Structure-Activity Relationship (SAR) studies by modifying other positions |

Contributions to Materials Science and Optoelectronic Applications

The quinolinone scaffold is not only relevant to biological applications but also holds promise in the field of materials science, particularly in the development of functional organic materials.

Utilization as Components in Dyes and Luminescent Materials

Quinoline (B57606) derivatives are known to exhibit interesting photophysical properties, making them attractive candidates for the development of dyes and luminescent materials. The extended π-system of the quinolinone core can be readily modified to tune the absorption and emission characteristics. While direct applications of this compound in this area are not widely reported, related quinoline-based compounds have been investigated for their fluorescent properties. For instance, facile methods have been developed for the synthesis of quinoline-fused fluorescent dihydro/spiro-quinazolinones, which exhibit blue-shifted π-π* electronic transitions. nih.gov The introduction of halogen atoms like bromine and fluorine can influence the photophysical properties through the heavy-atom effect (promoting intersystem crossing) and by altering the electronic energy levels.

Role in Organic Light-Emitting Diodes (OLEDs) and Solar Cell Technologies

The development of efficient and stable organic light-emitting diodes (OLEDs) is a major focus of materials research. Quinoline derivatives have been successfully employed as electron-transporting and emitting materials in OLEDs. The inherent electronic properties of the quinoline ring system, coupled with the ability to modify its structure to achieve desired characteristics, make it a versatile component in device fabrication. Although there is no specific literature on the use of this compound in OLEDs, the general class of quinoline derivatives has shown significant promise. The strategic placement of substituents can enhance thermal stability, influence charge transport, and tune the emission color. The presence of bromine and fluorine in the target compound could potentially be leveraged to design materials with specific optoelectronic properties for OLEDs or other organic electronic devices like solar cells.

| Application Area | Potential Role of this compound |

| Dyes | Core structure for novel fluorescent dyes with tunable properties. |

| Luminescent Materials | Building block for materials with specific emission spectra. |

| OLEDs | Potential as an electron-transporting or emissive layer component. |

| Solar Cells | Component in organic photovoltaic devices. |

Strategic Intermediates in the Total Synthesis of Complex Molecules (General Synthetic Utility)

Halogenated heterocyclic compounds are valuable intermediates in organic synthesis due to their reactivity in a wide range of cross-coupling reactions.

While specific examples of the use of this compound as a strategic intermediate in the total synthesis of complex natural products are not readily found in the current literature, its structure suggests significant potential in this regard. The bromine atom at the 8-position is particularly well-suited for participating in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide variety of carbon-based substituents, enabling the construction of more complex molecular architectures.

For example, the bromine atom could be replaced with an aryl, alkyl, or alkynyl group, providing a key step in the synthesis of complex alkaloids or other biologically active molecules. The quinolinone core itself is a feature of several natural products, and having a handle for further elaboration, such as the bromo group, is synthetically advantageous. The total synthesis of (+)-aniduquinolone A, which possesses a related quinolin-2(1H)-one skeleton, highlights the importance of this class of compounds as synthetic targets. nih.gov A versatile intermediate like this compound could facilitate the synthesis of analogs of such natural products for biological evaluation. The fluorine atom at the 5-position can also influence the reactivity of the aromatic ring and can be a desirable feature in the final target molecule due to its known effects on metabolic stability and binding affinity.

| Reaction Type | Potential Transformation of this compound |

| Suzuki Coupling | Replacement of the 8-bromo substituent with an aryl or vinyl group. |

| Stille Coupling | Formation of a new carbon-carbon bond at the 8-position using an organotin reagent. |

| Heck Coupling | Reaction with an alkene to introduce a substituted vinyl group at the 8-position. |

| Sonogashira Coupling | Introduction of an alkyne moiety at the 8-position. |

| Buchwald-Hartwig Amination | Formation of a new carbon-nitrogen bond at the 8-position. |

Application as Reference Standards in Advanced Analytical Chemistry for Quality Control Method Development (General Concept)

The development and validation of robust analytical methods are fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. A critical component in this process is the use of highly purified and well-characterized reference standards. While specific documented applications for this compound in quality control method development are not extensively reported in publicly available scientific literature, its structural features and availability as a characterized chemical entity suggest its potential utility in this domain. This section will, therefore, discuss the general concept of how a compound like this compound could be employed as a reference standard in advanced analytical chemistry for the development and validation of quality control methods.

Reference standards are materials of established purity that are used to calibrate analytical instruments, validate analytical methods, and as a benchmark for the quantification of a substance. For a compound such as this compound, its role as a reference standard would be pivotal in several analytical techniques, particularly in chromatography and spectroscopy.

In the context of drug development, a quinolinone derivative might be synthesized as a potential active pharmaceutical ingredient (API) or identified as a process-related impurity or degradation product. In such a scenario, a purified and characterized sample of this compound would be indispensable for the following applications:

Method Development and Validation: During the development of a chromatographic method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to analyze a new drug substance, a reference standard of a potential impurity like this compound would be used to optimize the separation conditions. This ensures that the impurity can be resolved from the API and other potential impurities. The reference standard is essential for validating the method's specificity, linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantitation).

Purity and Impurity Profiling: Once a manufacturing process for a new chemical entity is established, quality control laboratories must monitor the purity of each batch. A reference standard of this compound would be used to identify and quantify its presence as a specific impurity in the final product. This is crucial for ensuring that the levels of impurities are within the acceptable limits set by regulatory authorities.

Stability Studies: Pharmaceutical products are subjected to stability testing under various environmental conditions to determine their shelf-life. If this compound is a potential degradation product, its reference standard would be used to track its formation over time, providing critical data on the stability of the drug substance.

The utility of this compound as a reference standard is predicated on its own purity and thorough characterization. This would typically involve a suite of analytical techniques to confirm its identity and purity, such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy to elucidate its chemical structure.

Mass Spectrometry (MS) to confirm its molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy to identify its functional groups.

Chromatographic techniques (e.g., HPLC, GC) to determine its purity.

Elemental Analysis to confirm its elemental composition.

Future Research Directions and Unexplored Avenues for 8 Bromo 5 Fluoroquinolin 2 1h One Chemistry

Development of Novel and Sustainable Synthetic Routes

Traditional methods for synthesizing quinoline (B57606) and quinolinone scaffolds often involve harsh conditions, expensive starting materials, and the use of hazardous solvents. acs.orgacs.org The development of green and sustainable synthetic methods is paramount. Future research should focus on adapting modern synthetic strategies to produce 8-Bromo-5-fluoroquinolin-2(1H)-one and its analogues efficiently and with minimal environmental impact. researchgate.net

Key areas for exploration include:

Multicomponent Reactions (MCRs): MCRs offer a powerful approach to building molecular complexity in a single step from simple precursors, improving atom economy and reducing waste. acs.org Designing an MCR strategy for this specific substituted quinolinone would be a significant advancement.

Catalyst Innovation: Research into novel catalysts, such as reusable nanocatalysts (e.g., Fe₃O₄ nanoparticles) or biocatalysts, can lead to milder reaction conditions and improved yields. researchgate.netnih.gov Metal-free reaction protocols, utilizing ionic liquids or simple acid/base catalysts, also represent a promising green chemistry approach. nih.gov

Energy-Efficient Methods: Techniques like microwave-assisted and ultrasound-irradiated synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.gov

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Supporting Evidence |

| Multicomponent Reactions | High atom economy, reduced waste, rapid assembly of complex structures. acs.org | Enables fast production from simple reagents without extensive purification. acs.org |

| Nanocatalysis | High efficiency, reusability, low catalyst loading, mild reaction conditions. nih.gov | Fe₃O₄ NPs have been used for quinoline synthesis with yields of 85-96% and good reusability. nih.gov |

| Ultrasound/Microwave | Shortened reaction times, easy product isolation, often improved yields. nih.gov | Considered a green chemistry protocol for synthesizing quinoline derivatives. nih.gov |

| Solvent-Free Reactions | Reduces hazardous waste, simplifies purification, lowers costs. acs.org | Friedländer synthesis has been achieved under solvent-free conditions using eco-friendly catalysts. acs.org |

Investigation of Unique Chemical Reactivity Patterns and Unconventional Transformations

The electronic properties conferred by the electron-withdrawing fluorine and bromine atoms, combined with the quinolinone core, suggest a rich and underexplored reactivity profile for this compound.

Future studies should investigate:

Cross-Coupling Reactions: The bromine atom at the C8 position is an ideal handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of a wide array of substituents, crucial for structure-activity relationship (SAR) studies.

Nucleophilic Aromatic Substitution (SNA_r): The fluorine atom at the C5 position could be susceptible to S_NAr reactions, allowing for the introduction of oxygen, nitrogen, or sulfur nucleophiles to further functionalize the scaffold.

C-H Activation: Modern transition-metal-catalyzed C-H activation strategies could enable direct functionalization of the quinolinone core, bypassing the need for pre-functionalized starting materials. mdpi.com Rhodium, ruthenium, and cobalt catalysts have been successfully employed for the C-H activation of other quinoline systems. mdpi.com

Ring Transformations: Investigating reactions that lead to the opening and subsequent closing of the pyran or quinolinone ring could yield novel heterocyclic systems with unique biological properties. researchgate.net

Integration of Advanced Computational Predictions for De Novo Molecular Design

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties and activities of novel compounds. springernature.com For this compound, integrating computational predictions can guide the design of new derivatives with enhanced therapeutic potential.

Key computational approaches include: